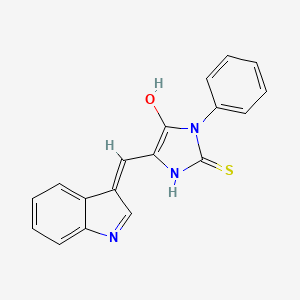![molecular formula C12H14N4O3 B13718577 6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol](/img/structure/B13718577.png)
6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This specific compound is characterized by the presence of a benzyloxyethylamino group attached to the triazine ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol typically involves the reaction of cyanuric chloride with 2-(benzyloxy)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure selective substitution at the desired positions on the triazine ring. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces one of the chlorine atoms on the cyanuric chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and reduce reaction times. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyethylamino group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The triazine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
類似化合物との比較
Similar Compounds
- 6-[[2-(Methoxy)ethyl]amino]-1,3,5-triazine-2,4-diol
- 6-[[2-(Ethoxy)ethyl]amino]-1,3,5-triazine-2,4-diol
- 6-[[2-(Phenoxy)ethyl]amino]-1,3,5-triazine-2,4-diol
Uniqueness
6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol is unique due to the presence of the benzyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The benzyloxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological targets. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H14N4O3 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
6-(2-phenylmethoxyethylamino)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C12H14N4O3/c17-11-14-10(15-12(18)16-11)13-6-7-19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,13,14,15,16,17,18) |
InChIキー |
PCVGAKIEWGZKGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCCNC2=NC(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


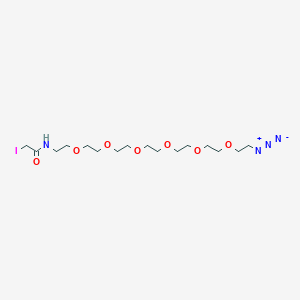
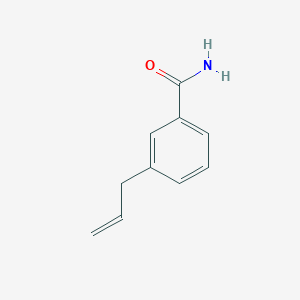
![(S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]](/img/structure/B13718513.png)
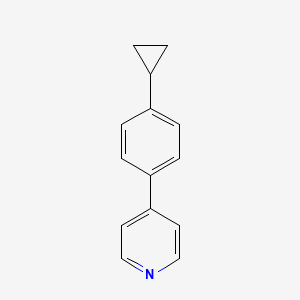
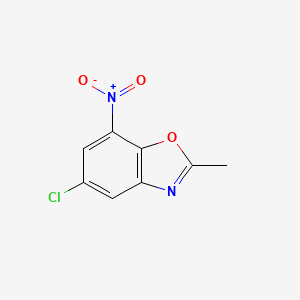
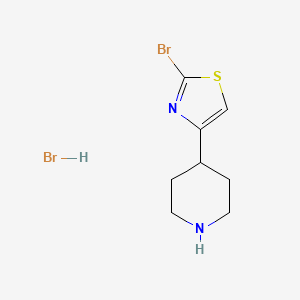


![trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-1,3,2-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;hydroxide;nonahydrate](/img/structure/B13718561.png)
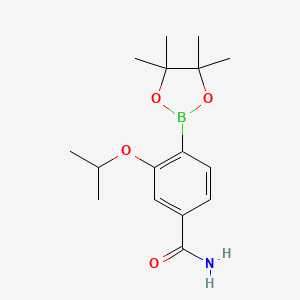

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718576.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718582.png)
